molecular formula C27H39N3O2 B5192768 N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide

N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide

Cat. No.: B5192768
M. Wt: 437.6 g/mol
InChI Key: YTSLJPXCQKVTAL-UHFFFAOYSA-N
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Description

N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a methoxyphenyl group, and an acetamide moiety. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inverse agonist at serotonin (5-HT2A) receptors, thereby modulating neurotransmitter signaling pathways . The compound’s structure allows it to bind with high affinity to these targets, leading to changes in cellular activity and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O2/c1-21(2)17-30(18-23-9-11-26(12-10-23)28-22(3)31)19-24-13-15-29(16-14-24)20-25-7-5-6-8-27(25)32-4/h5-12,21,24H,13-20H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSLJPXCQKVTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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